N-methyl-N-piperidin-4-ylglycine dihydrochloride
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Overview
Description
N-methyl-N-piperidin-4-ylglycine dihydrochloride is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of glycine, where the amino group is substituted with a N-methyl-N-piperidin-4-yl group. This compound is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-piperidin-4-ylglycine dihydrochloride typically involves the reaction of glycine with N-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-piperidin-4-ylglycine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the glycine moiety is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-piperidin-4-ylglycine oxides, while reduction may produce N-methyl-N-piperidin-4-ylamines.
Scientific Research Applications
N-methyl-N-piperidin-4-ylglycine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-piperidin-4-ylglycine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler derivative of piperidine with similar chemical properties.
N-methylglycine: Another derivative of glycine with a methyl group substitution.
Piperidine: The parent compound of the piperidine derivatives.
Uniqueness
N-methyl-N-piperidin-4-ylglycine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where precise molecular interactions are required.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10(6-8(11)12)7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
OXRSIRFWLGEGHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCNCC1 |
Origin of Product |
United States |
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